molecular formula C203H311N55O60S B8064192 Amyloid beta-peptide

Amyloid beta-peptide

Cat. No.: B8064192
M. Wt: 4514 g/mol
InChI Key: DZHSAHHDTRWUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid beta-peptide (Aβ) is a 36-43 amino acid peptide derived from the proteolytic cleavage of the Amyloid Precursor Protein (APP) and is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD) . Research into Aβ is crucial for understanding the pathogenesis of AD, as the accumulation of soluble Aβ oligomers and insoluble fibrils is considered a key driver of neurotoxicity, synaptic dysfunction, and cognitive decline . The peptide's tendency to aggregate into various forms—including monomers, soluble oligomers, protofibrils, and mature fibrils—makes it an indispensable tool for modeling disease pathology and screening potential therapeutic compounds . This human synthetic this compound is provided with defined aggregation states to support specific research applications. The most common and extensively studied isoforms are Aβ40 and the more hydrophobic and aggregation-prone Aβ42 . Aβ42 is particularly critical in AD research due to its high propensity to form neurotoxic oligomers and its predominant presence in neuritic plaques . Researchers utilize these peptides in a wide range of studies, including in vitro neurotoxicity assays on primary neuronal cultures, the creation of in vivo models of cognitive impairment, and high-throughput screening of anti-amyloid compounds designed to inhibit aggregation or protect against amyloid-induced toxicity . The clinical relevance of Aβ is underscored by the recent approval of monoclonal antibodies that target various forms of the peptide . Investigating the distinct roles of different Aβ aggregates, from soluble oligomers to fibrils, is fundamental to advancing our understanding of Alzheimer's disease and developing effective disease-modifying therapies . For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHSAHHDTRWUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C203H311N55O60S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4514 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for Aβ production. The Fmoc/ tert-butyl ( tBu) strategy dominates due to its compatibility with acid-labile side-chain protections. Key advancements include:

  • Double Linker Systems : Incorporation of a hydroxymethylbenzoic acid (HMBA) linker improves solubility and chromatographic resolution. For Aβ42, this approach enables efficient elongation by coupling Fmoc-Ala-OH to the resin-bound peptide, followed by pseudoproline dipeptides to mitigate aggregation.

  • Anti-Aggregation Solvents : Dimethyl sulfoxide (DMSO) is used during coupling to disrupt β-sheet formation. Manual Fmoc-SPPS with DMSO achieves >90% purity for Aβ42, as confirmed by thioflavin T assays and transmission electron microscopy.

  • Microwave-Assisted Synthesis : Accelerates coupling/deprotection steps, reducing synthesis time from 48 hours to <24 hours. Aβ40 synthesized via microwave SPPS at 86°C exhibits identical neurotoxicity to conventionally prepared peptide.

Table 1: SPPS Protocols for Aβ42 Synthesis

MethodResin TypeCoupling ReagentsYield (%)Purity (%)Reference
Manual Fmoc-SPPSPEG-PSHATU/NMM17>90
Double Linker SystemHMBA-functionalDIC/6-Cl-HOBt19*95
Microwave-AssistedRink Amide ChemMatrixDIC/HOBt7891

*Yield per liter of bacterial culture for recombinant methods.

Challenges in SPPS

  • On-Resin Aggregation : Hydrophobic C-terminal regions (e.g., Aβ31–42) promote β-sheet formation, leading to incomplete couplings. Solutions include:

    • Pseudoproline Dipeptides : Reduce chain rigidity during synthesis.

    • Depsipeptide Methodology : Introduces ester bonds to prevent aggregation, later converted to native amide bonds post-cleavage.

  • Aspartimide Formation : Elevated temperatures during deprotection cause cyclization at Asp residues. Using 0.1 M HOBt in piperidine minimizes this side reaction.

SolventConcentrationMonomer Yield (%)Storage StabilityCitation
10 mM NaOH1 mg/mL85<24 hours (4°C)
1% NH4OH/PBS1 mg/mL78<48 hours (4°C)
HFIP100%952 weeks (-80°C)

Recombinant Expression of Amyloid Beta

Bacterial Systems

Recombinant Aβ(M1-42)—a methionine-initiated variant—is expressed in E. coli inclusion bodies. Key steps include:

  • Fermentation : Yields ~19 mg/L of Aβ(M1-42) using BL21(DE3) strains.

  • Inclusion Body Isolation : Centrifugation at 20,000 × g pellets aggregates.

  • Refolding and Purification : Solubilization in 8 M urea, followed by ion-exchange chromatography, achieves >95% purity.

Advantages Over Chemical Synthesis

  • Cost-Effectiveness : Recombinant methods reduce costs by 60% compared to SPPS.

  • Isotope Labeling : 15N-labeled Aβ enables NMR studies of aggregation kinetics.

Stabilization and Quality Control

Size-Exclusion Chromatography (SEC)

SEC separates monomeric Aβ from oligomers. Using a Superdex 75 column, monomeric Aβ42 elutes at 15–17 mL in PBS (pH 7.4).

Asymmetric Flow Field-Flow Fractionation (AF4)

AF4-MALS validates monomeric preparations, with a hydrodynamic radius of 1.2–1.5 nm confirming absence of aggregates.

Freezing Protocols

  • Flash-Freezing : Aβ42 in 10 mM NaOH frozen at -80°C retains 90% monomericity for 1 month.

  • Lyophilization with Trehalose : Adds cryoprotection, reducing aggregation upon reconstitution .

Chemical Reactions Analysis

Early SPPS Approaches

Burdick et al. (1992) pioneered the first synthesis of Aβ1-42 using continuous flow SPPS on PEG-PS resin with a p-alkoxybenzyl alcohol linker . Key steps included:

  • Protecting Groups : Arg (Pmc), Asn/Gln/His (trityl), Lys (Boc), Asp/Glu/Ser/Tyr/Thr (tBu).

  • Coupling Strategy : Sequential addition of four peptide fragments, with BOP activation.

  • Purification : Gel-filtration HPLC and RP-HPLC to isolate Aβ1-42 (>90% purity) from truncated byproducts (Aβ18-42, Aβ26-42) .

Conformational Transitions and Aggregation

Aβ peptides exhibit dynamic structural transitions influenced by environmental factors:

β-Sheet vs. α-Helix Conformations

  • Aβ1-42 : Primarily adopts β-sheet structures regardless of lipid presence .

  • Aβ25-35 : Transitions from α-helix to β-sheet in lipid-free conditions, driven by convective flow in droplets .

  • Lipid Interactions : Co-presence of POPC/POPS lipids induces antiparallel/parallel β-sheets and β-turns in Aβ25-35 but has minimal effect on Aβ1-42 .

Membrane Interactions

Aβ25-35 disrupts lipid membrane phase transitions, causing fragmentation and structural reorganization . This interaction is proposed to contribute to cytotoxic effects in early Alzheimer’s stages .

Catalytic Activity of Amyloid-β

Aβ exhibits enzymatic activity, particularly in esterase and phosphatase reactions .

Esterase Activity

Amyloid K<sub>M</sub> (pNPA) k<sub>cat</sub> (pNPA) Catalytic Efficiency (ε)
α-Synuclein 4.3 mM0.0127 s⁻¹2.9
Amyloid-β 2.9 mM0.0019 s⁻¹0.64
Glucagon 4.4 mM0.0025 s⁻¹0.55

Phosphatase Activity

Amyloid K<sub>M</sub> (pNPP) k<sub>cat</sub> (pNPP) Catalytic Efficiency (ε)
α-Synuclein 0.5 mM0.0003 s⁻¹1.7
Glucagon 0.12 mM0.0070 s⁻¹57

Metal Binding and Aggregation Modulation

Zinc(II) binds to Aβ1-40 via histidines (residues 6, 13, 14) and the N-terminus, with a micromolar dissociation constant (K<sub>d</sub>) at physiological pH .

  • Structural Impact : Zinc induces conformational changes in Aβ, reducing aggregation at low concentrations but promoting it at high concentrations via electrostatic effects .

  • Copper Competition : Shares binding sites with copper, exhibiting similar affinities .

Post-Translational Modifications

Pathological Aβ variants exhibit diverse N- and C-terminal truncations and modifications :

Fragment N-Terminus C-Terminus Modifications
Aβ3-42 342Formylation (F)
Aβ4-43 443Oxidation (O)
Aβ1-48 148

These modifications, including oxidation and formylation, are critical in disease pathology .

Scientific Research Applications

Drug Development

The primary application of Aβ involves its role as a target for therapeutic interventions aimed at treating AD. Several strategies have emerged:

Monoclonal Antibodies

  • Aducanumab : Approved by the FDA, this antibody targets aggregated forms of Aβ and has shown efficacy in reducing plaque levels in early AD patients .
  • Lecanemab : Another monoclonal antibody that targets soluble protofibrils of Aβ, demonstrating moderate cognitive improvement in clinical trials .
  • Donanemab : This antibody has outperformed aducanumab in terms of amyloid clearance, indicating its potential as a treatment option .

Small Molecule Inhibitors

  • Ladostigil : A dual inhibitor of monoamine oxidase and cholinesterase, showing promise in controlling AD progression through multiple pathways .
  • Hybrid Molecules : Compounds such as donepezil-tacrine hybrids have been developed to inhibit both cholinesterase activity and Aβ aggregation, enhancing therapeutic efficacy .

Biomarker Discovery

Aβ serves as a critical biomarker for the diagnosis and progression monitoring of Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and imaging techniques (e.g., PET scans) are employed to assess amyloid burden in patients.

Case Study: Imaging Techniques

Recent advancements have improved the sensitivity of PET imaging to detect Aβ plaques, allowing for earlier diagnosis and better monitoring of treatment responses . This capability is vital for clinical trials assessing new therapies targeting Aβ.

Understanding Disease Mechanisms

Research into Aβ has provided insights into the underlying mechanisms of Alzheimer's disease. Studies indicate that soluble oligomeric forms of Aβ may be more toxic than insoluble fibrils, driving early neurodegenerative processes .

Physiological Functions

Emerging studies suggest that Aβ may have physiological roles, such as modulating cholinergic signaling through complexes like BAβAC (BChE/AChE/Aβ/ApoE complex), which influences acetylcholine metabolism in the brain . Understanding these roles can lead to novel therapeutic strategies that leverage Aβ's functions rather than solely targeting its toxic effects.

Innovative Therapeutic Strategies

Recent research has explored alternative therapeutic avenues involving gut microbiota modulation and anti-inflammatory approaches. For example:

  • Sodium Oligomannate : An algal oligosaccharide that has shown promise in restoring gut microbiota balance and reducing neuroinflammation while also degrading preformed amyloid fibrils . This compound represents a new class of therapies targeting AD through non-traditional pathways.

Data Tables

Application AreaSpecificsExamples/Case Studies
Drug DevelopmentMonoclonal antibodies targeting Aβ aggregatesAducanumab, Lecanemab, Donanemab
Biomarker DiscoveryMeasurement techniques for diagnosing ADPET imaging advancements
Understanding MechanismsInvestigation into physiological roles of AβBAβAC complex influencing acetylcholine metabolism
Innovative TherapiesTargeting gut microbiota and neuroinflammationSodium Oligomannate

Mechanism of Action

Amyloid beta-peptide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Key Findings :

  • Aβ1-42 aggregation is uniquely enhanced by micromolar Zn²⁺/Cu²⁺ concentrations, which induce structural compaction and fibril nucleation .
  • Unlike α-synuclein or tau, Aβ1-42 forms soluble oligomers that directly disrupt neuronal membranes and synaptic function .

Key Findings :

  • Aβ1-42 synthesis is uniquely hindered by rapid aggregation during chain elongation, necessitating specialized resins and solubilizing tags .
  • Purification methods for Aβ1-42 are more complex than for Aβ1-40 or non-amyloidogenic peptides due to its extreme hydrophobicity .

Pathogenic Mechanisms

Mechanism Aβ1-42 Other Peptides
Oxidative Stress Activates TRPM2 channels, inducing Ca²⁺ influx and mitochondrial damage α-Synuclein: ROS generation via dopamine oxidation; IAPP: Disrupts ER homeostasis
Protein Interactions Binds ApoE4, enhancing fibril stability and toxicity Tau: Binds microtubules; α-Synuclein: Interacts with lipid membranes
Physiological Role Produced constitutively during normal APP metabolism IAPP: Hormone regulating glucose metabolism; α-Synuclein: Synaptic vesicle regulation

Key Findings :

  • Unlike IAPP or α-synuclein, Aβ1-42 accumulation correlates directly with cognitive decline in AD, as shown by elevated cortical Aβx-40/42 levels in early dementia .

Detection and Quantification

Method Aβ1-42 Other Peptides
LC-MS/MS Sensitivity Lower sensitivity (LOQ: ~50 pg/mL) due to aggregation IAPP: Higher sensitivity (LOQ: ~10 pg/mL); α-Synuclein: Detectable at pg/mL levels
Clinical Relevance Aβ1-42/Aβ1-40 ratio in CSF is a biomarker for AD IAPP: No established biomarker role; α-Synuclein: CSF marker for Parkinson’s

Key Findings :

  • Aβ1-42 quantification is complicated by its rapid aggregation, requiring denaturing agents (e.g., guanidine HCl) for accurate LC-MS/MS measurements .

Biological Activity

Amyloid beta-peptide (Aβ) has garnered significant attention in the field of neurobiology, particularly concerning its role in Alzheimer's disease (AD). Initially recognized for its pathological implications, Aβ is now understood to exhibit a range of biological activities that may contribute to both neurodegeneration and innate immune responses. This article delves into the biological activity of Aβ, highlighting its antimicrobial properties, neurotoxicity, and implications in Alzheimer's disease.

Overview of this compound

Aβ is produced through the proteolytic cleavage of amyloid precursor protein (APP) by β- and γ-secretases. The resulting peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid plaques found in the brains of AD patients. While Aβ accumulation is often viewed as detrimental, emerging research suggests it may have protective roles under certain conditions.

Antimicrobial Properties

Recent studies have identified Aβ as an antimicrobial peptide (AMP) , suggesting it plays a role in the innate immune response. Aβ oligomers demonstrate broad-spectrum antimicrobial activity, capable of disrupting cell membranes and entrap pathogens. This property may explain the increased amyloidogenic processing observed during infections, as Aβ accumulation can be a response to microbial challenges.

  • Case Study : In vitro studies have shown that Aβ can inhibit the growth of bacteria and viruses, including Chlamydia pneumoniae and herpes simplex virus type 1, both implicated in AD pathology .

Despite its potential protective roles, Aβ is primarily associated with neurotoxicity. The peptide can induce oxidative stress and disrupt neuronal function, leading to cell death. Research indicates that Aβ oligomers impair synaptic transmission and calcium homeostasis, contributing to cognitive decline.

  • Mechanistic Insights :
    • Aβ oligomers disrupt ion channel functions and receptor activities on neuronal membranes .
    • They also lead to the formation of toxic aggregates that interfere with cellular processes essential for neuronal survival .

Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialExhibits broad-spectrum activity against bacteria and viruses ,
NeurotoxicityInduces oxidative stress and disrupts calcium homeostasis ,
Plaque FormationAggregates into fibrils forming amyloid plaques in AD ,
Immune ResponsePotential role in innate immunity by responding to infections ,

Clinical Implications

The dual nature of Aβ's biological activities complicates its role in AD therapeutics. While targeting Aβ has been a primary focus in drug development, recent clinical trials have yielded mixed results. For instance, immunotherapies aimed at reducing Aβ levels have not consistently translated into cognitive improvements for patients .

  • Notable Trials :
    • The AN1792 vaccine trial showed plaque clearance but was associated with adverse effects such as brain inflammation .
    • Recent successes in Aβ-targeted therapies suggest a potential reevaluation of strategies aimed at modulating Aβ levels rather than completely eliminating it .

Future Directions

Understanding the complex biology of Aβ is crucial for developing effective AD treatments. Future research should focus on:

  • Elucidating the mechanisms by which Aβ exerts both protective and harmful effects.
  • Investigating the potential for modulating Aβ activity rather than outright inhibition.
  • Exploring the relationship between infections and Aβ production to better understand its role in neurodegeneration.

Q & A

Advanced Research Question

  • In vitro models :
    • Primary hippocampal/cortical neurons: Treatment with Aβ(25-35) (10–30 μM) induces tau hyperphosphorylation via GSK-3β activation and reduces neuronal viability .
    • Organotypic CNS cultures: Aβ-derived diffusible ligands (ADDLs, ~nM concentrations) impair long-term potentiation (LTP) without immediate cell death, modeling early synaptic dysfunction .
  • In vivo models :
    • Intracerebroventricular Aβ(25-35) injection (15 nmol/rat): Induces memory deficits in passive avoidance tasks .
    • Transgenic mice overexpressing APP/PSEN mutations: Show striatal Aβ deposition patterns similar to familial Alzheimer’s disease (AD) .

How do Aβ(1-40) and Aβ(1-42) levels correlate with disease progression in sporadic vs. familial AD?

Advanced Research Question

  • Sporadic AD : Aβ(1-40) is the predominant variant in amyloid plaques, with Aβ(1-40)/Aβ(1-42) ratios 10-fold higher than in non-demented controls . Both peptides increase early in dementia, correlating with cognitive decline .
  • Familial AD : Striatal Aβ deposition dominates in PSEN1/APP mutation carriers, detectable via Pittsburgh Compound B (PiB)-PET imaging. Cortical Aβ burden is lower than in sporadic AD, suggesting distinct pathogenic mechanisms .

What role do Aβ oligomers (e.g., ADDLs) play in synaptic dysfunction, and how are they characterized?

Advanced Research Question
ADDLs (Aβ-derived diffusible ligands) are neurotoxic oligomers that:

  • Disrupt synaptic plasticity : Inhibit hippocampal LTP at nanomolar concentrations, independent of cell death .
  • Bind neuronal surface receptors : Target trypsin-sensitive sites (e.g., α7 nicotinic acetylcholine receptors), blocked by synthetic peptides mimicking receptor epitopes .
  • Detection methods : Immunoprecipitation with conformation-specific antibodies (e.g., A11) or atomic force microscopy (AFM) to resolve oligomer size distributions .

How can researchers resolve contradictions in Aβ deposition and toxicity data across studies?

Advanced Research Question
Discrepancies arise from:

  • Peptide preparation : Batch-to-batch variability in aggregation states. Standardize protocols using SEC-purified monomers and Thioflavin T assays to confirm fibril formation .
  • Model systems : Rodent vs. human Aβ interactions (e.g., Aβ(25-35) lacks neurotoxicity in some murine models). Use human-derived cell lines or xenografts .
  • Temporal factors : Aβ elevation precedes tau pathology in frontal cortex, necessitating longitudinal studies in early-stage AD cohorts .

What strategies target Aβ aggregation or clearance in preclinical studies?

Advanced Research Question

  • β-sheet breakers : Peptide inhibitors (e.g., LPYFD-NH2) disrupt Aβ fibril formation by mimicking critical aggregation motifs (residues 17-20 and 30-35) .
  • Metal chelators : Clioquinol reduces Aβ toxicity by modulating copper/zinc interactions .
  • α7nAChR antagonists : Aβ(12-28) fragments competitively inhibit Aβ(1-42)-α7nAChR binding, reducing neurotoxicity .

How do post-translational modifications (PTMs) influence Aβ aggregation and pathogenicity?

Advanced Research Question

  • Methionine oxidation (Met35) : Enhances Aβ(1-42) hydrophobicity, accelerating oligomerization .
  • Truncated variants (e.g., Aβ(11-42)) : Co-deposit with full-length Aβ in plaques, altering fibril morphology .
  • Tools for analysis : Electrospray-ionization mass spectrometry (ESI-MS) quantifies PTM prevalence in purified amyloid .

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